2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
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Overview
Description
2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is a quinoline derivative with a unique structure that combines a quinoline ring with a ketone and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one typically involves the reaction of 2-methylquinoline with an appropriate ketone under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-one derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the ketone group, making it less reactive in certain chemical reactions.
Quinoline-4-one: Lacks the methyl group, which can affect its biological activity and chemical reactivity.
2-Methyl-1-(2-hydroxypropyl)quinolin-4(1H)-one: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
2-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to its combination of a quinoline ring, a ketone group, and a methyl group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C13H13NO2/c1-9-7-13(16)11-5-3-4-6-12(11)14(9)8-10(2)15/h3-7H,8H2,1-2H3 |
InChI Key |
QKRBBYKNBLKKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)C |
Origin of Product |
United States |
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